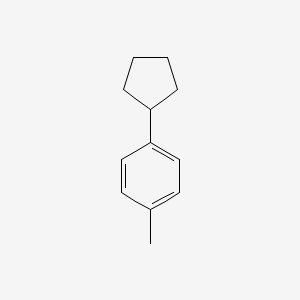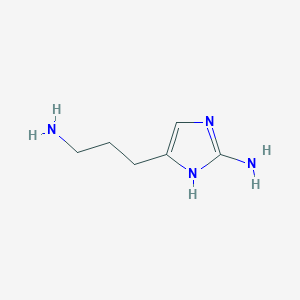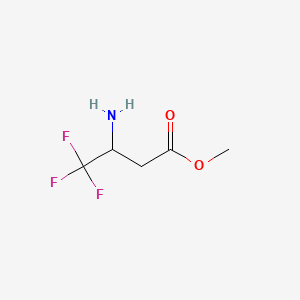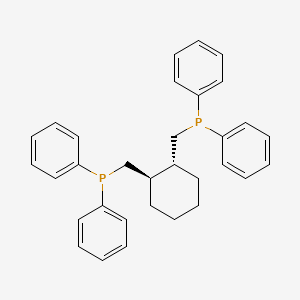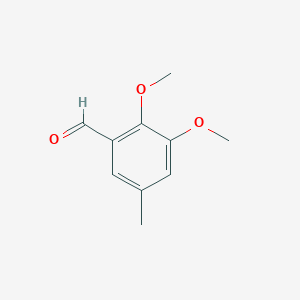
2,3-Dimetoxi-5-metilbenzaldehído
Descripción general
Descripción
2,3-Dimethoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antifúngicos
2,3-Dimetoxi-5-metilbenzaldehído: se ha identificado como un compuesto con potente actividad antifúngica. Interfiere con los sistemas de antioxidación celular de los hongos, lo que constituye un método eficaz para controlar los patógenos fúngicos . Este compuesto puede servir como un agente quimiosensibilizador, mejorando la eficacia de los fármacos antifúngicos convencionales o los fungicidas, lo que podría reducir los costes del tratamiento y los efectos secundarios .
Investigación Farmacológica
En farmacología, los benzaldehídos como el This compound se exploran por sus propiedades redoxactivas. Se dirigen a componentes de la antioxidación celular, como las superóxido dismutasas y la reductasa del glutatión, que son cruciales para mantener el equilibrio redox dentro de las células . Esta propiedad se puede aprovechar para desarrollar nuevos agentes terapéuticos.
Síntesis Orgánica
Este compuesto es valioso en la síntesis orgánica, particularmente en reacciones en la posición bencílica. Puede sufrir diversas transformaciones químicas, incluida la bromación por radicales libres y la sustitución nucleofílica, que son reacciones fundamentales en la química orgánica . Estas reacciones son esenciales para crear moléculas complejas e intermediarios en las vías sintéticas.
Química Analítica
La estructura única del compuesto lo convierte en un candidato para su uso en química analítica como estándar o reactivo. Sus características bien definidas, como el punto de fusión y el peso molecular, permiten su uso en la calibración de instrumentos o como material de referencia en diversos métodos analíticos .
Investigación Bioquímica
En bioquímica, las propiedades redox de los benzaldehídos se pueden utilizar para estudiar los procesos celulares que implican estrés oxidativo y vías de antioxidación. Al interrumpir estos sistemas, los investigadores pueden comprender mejor el papel del estrés oxidativo en las enfermedades y los posibles objetivos terapéuticos dentro de estas vías .
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Dimethoxy-5-methylbenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox homeostasis of cells and protecting them from oxidative stress .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The antifungal activity of this compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action leads to disruption of these pathways, particularly impacting components such as superoxide dismutases and glutathione reductase . These components play a significant role in the antioxidation system of fungi .
Result of Action
The action of 2,3-Dimethoxy-5-methylbenzaldehyde results in effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation systems, thereby destabilizing the redox homeostasis within the fungal cells .
Análisis Bioquímico
Biochemical Properties
It is known that benzaldehydes can interact with various enzymes and proteins . For instance, certain benzaldehydes have been found to disrupt the antioxidation system of fungi, interacting with components such as superoxide dismutases and glutathione reductase .
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit the growth of certain fungi . This suggests that 2,3-Dimethoxy-5-methylbenzaldehyde may have similar effects on cellular processes.
Molecular Mechanism
Benzaldehydes are known to exert their effects through disruption of cellular antioxidation . They can interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
Benzaldehydes are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPYPQAAVDBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470242 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-86-0 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


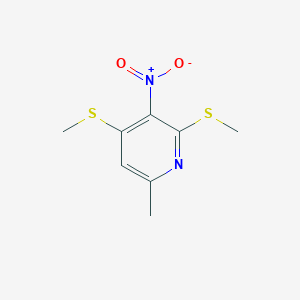


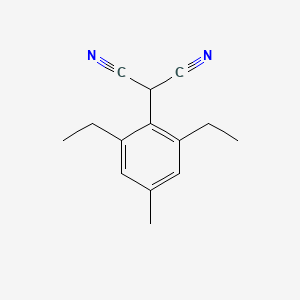
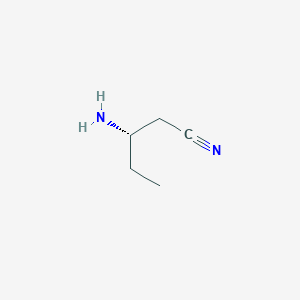
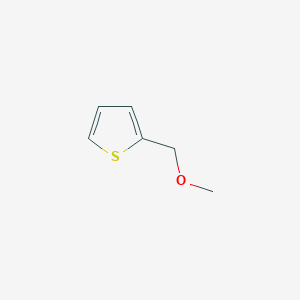
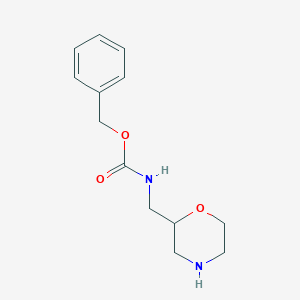
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)
